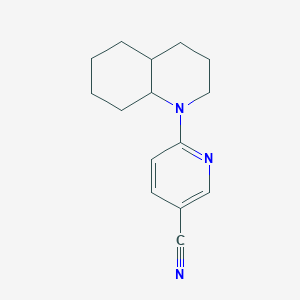

6-(octahydroquinolin-1(2H)-yl)nicotinonitrile

Beschreibung

6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked to a fully saturated octahydroquinoline moiety. The octahydroquinoline group imparts conformational flexibility and enhanced lipophilicity compared to unsaturated quinoline derivatives.

Eigenschaften

CAS-Nummer |

827322-99-6 |

|---|---|

Molekularformel |

C15H19N3 |

Molekulargewicht |

241.33 g/mol |

IUPAC-Name |

6-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H19N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h7-8,11,13-14H,1-6,9H2 |

InChI-Schlüssel |

MMKRVWBIZQYZIK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2C(C1)CCCN2C3=NC=C(C=C3)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(Octahydrochinolin-1(2H)-yl)nicotinonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren umfasst die Reaktion von Nicotinonitril mit einem Octahydrochinolin-Derivat in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess würde optimiert, um Abfall zu minimieren und die Effizienz zu maximieren, wobei häufig automatisierte Systeme eingesetzt werden, um die Reaktionsparameter präzise zu steuern.

Analyse Chemischer Reaktionen

Reaktionstypen

6-(Octahydrochinolin-1(2H)-yl)nicotinonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Übliche Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Zu den gängigen Reduktionsmitteln gehören Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

Substitution: Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Chinolin-N-Oxiden führen, während Reduktion Dihydrochinolin-Derivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 6-(Octahydrochinolin-1(2H)-yl)nicotinonitril seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle in biologischen Prozessen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, was möglicherweise ihre Aktivität moduliert und zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities between 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile and selected analogs:

| Compound Name | Core Structure | Substituent Features | Biological Activities | Key Findings |

|---|---|---|---|---|

| 6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile | Nicotinonitrile + octahydroquinoline | Fully saturated bicyclic amine | Inferred kinase inhibition, antimicrobial | Enhanced lipophilicity and conformational flexibility |

| 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile | Nicotinonitrile + dihydroquinoline | Partially saturated quinoline, methyl group | Antimicrobial, anticancer | Methyl group enhances metabolic stability |

| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile | Nicotinonitrile + pyrrole | 2,5-Dimethylpyrrole | Anticancer, antimicrobial | Pyrrole substituents improve synthetic yields (32% via condensation) |

| 6-(Piperidin-4-yl)nicotinonitrile | Nicotinonitrile + piperidine | Monocyclic amine | Kinase modulation | Lacks benzyloxy group, reducing receptor affinity |

| 6-(Methylsulfonyl)nicotinonitrile | Nicotinonitrile + methylsulfonyl | Electron-withdrawing methylsulfonyl group | Material science applications | Methylsulfonyl group increases chemical reactivity |

Structure-Activity Relationship (SAR) Insights

- Substituent Effects: Methyl Groups: Enhance metabolic stability and binding affinity (e.g., 4-methylnicotinonitrile derivatives) . Halogenation: Bromine or chlorine substituents improve antimicrobial activity but may increase toxicity .

- Functional Groups :

Biologische Aktivität

6-(octahydroquinolin-1(2H)-yl)nicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves multi-step organic reactions that incorporate quinoline and nitrile functionalities. The synthetic route often includes the formation of the octahydroquinoline moiety followed by the introduction of the nicotinonitrile group.

Antitumor Activity

Research has indicated that quinoline derivatives, including 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and hepatocellular carcinoma (SNU398) cells. The cytotoxicity was assessed using MTT assays, revealing promising IC50 values that suggest strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.02 |

| Doxorubicin | MCF-7 | 2.29 |

| Compound B | HCT-116 | 5.74 |

The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its antitumor effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased sub-G1 populations, indicative of apoptosis . Additionally, quinoline derivatives have been associated with the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to antitumor effects, there is evidence supporting the antimicrobial activity of related quinoline derivatives. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the biological activity of quinoline derivatives:

- Study on Anticancer Properties : A compound structurally related to 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile was tested against MCF-7 cells and showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Doxorubicin.

- Antimicrobial Screening : In vitro studies demonstrated that certain derivatives exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.